
5-(Isoxazol-5-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isoxazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoxazol-5-yl)furan-2-carboxylic acid typically involves the cycloaddition reaction of resin-bound alkynes and in situ generated nitrile oxide . This method is advantageous due to its efficiency and the ability to produce the desired product in high yields. Another method involves the reaction of resin-supported carboxylic acid with propargyl bromide in the presence of lithium t-butoxide and DMSO as the solvent .
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
5-(Isoxazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5-(Isoxazol-5-yl)furan-2-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents . Additionally, it serves as a key intermediate in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-(Isoxazol-5-yl)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Uniqueness
5-(Isoxazol-5-yl)furan-2-carboxylic acid is unique due to the presence of both isoxazole and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-(1,2-oxazol-5-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H,(H,10,11) |
InChI Key |
CJNOXSGNNJRMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


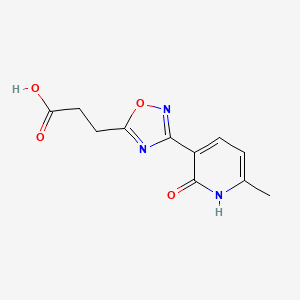
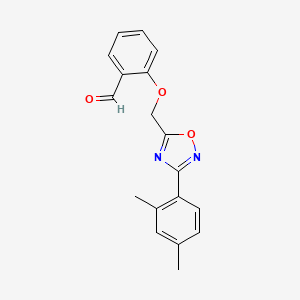



![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
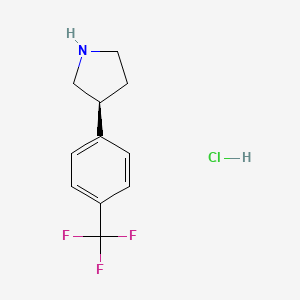


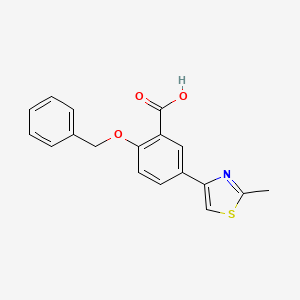

![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)
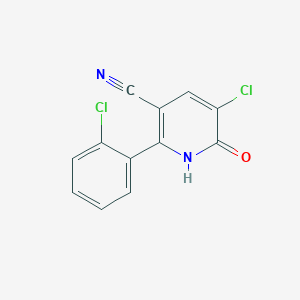
![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)
